molecular formula C20H22N4O3 B2510159 2-amino-6-(2-(dimethylamino)ethyl)-4-(4-hydroxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 758702-31-7

2-amino-6-(2-(dimethylamino)ethyl)-4-(4-hydroxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2510159
CAS No.: 758702-31-7
M. Wt: 366.421
InChI Key: OUGXUCSVJUEUKE-UHFFFAOYSA-N
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Description

2-amino-6-(2-(dimethylamino)ethyl)-4-(4-hydroxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a sophisticated dihydropyranopyridine derivative that serves as a critical synthetic intermediate for researchers developing targeted cancer therapeutics. Its primary research value lies in its role as a precursor molecule for the synthesis of potent and selective inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase that is a validated drug target in oncology. ALK gene rearrangements are key drivers in several cancers, including a subset of non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma, and neuroblastoma [https://pubmed.ncbi.nlm.nih.gov/33439967/]. This compound features a complex molecular architecture designed to interact with the ATP-binding site of the ALK kinase domain. The specific research applications for this chemical include structure-activity relationship (SAR) studies to optimize inhibitor potency, medicinal chemistry campaigns aimed at developing new ALK-targeting entities, and investigating mechanisms of resistance to existing ALK inhibitors. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-amino-6-[2-(dimethylamino)ethyl]-4-(4-hydroxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-12-10-16-18(20(26)24(12)9-8-23(2)3)17(15(11-21)19(22)27-16)13-4-6-14(25)7-5-13/h4-7,10,17,25H,8-9,22H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGXUCSVJUEUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)O)C(=O)N1CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-6-(2-(dimethylamino)ethyl)-4-(4-hydroxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile represents a novel class of heterocyclic compounds with potential therapeutic applications. Its structural features suggest that it may exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings, case studies, and structure-activity relationships (SAR).

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrano[3,2-c]pyridine have shown inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the disruption of tubulin polymerization and activation of caspase pathways leading to cell death .

Case Study:
In a study by Halawa et al. (2017), a series of pyrano[3,2-c]pyridines were synthesized and evaluated for their anticancer activity against breast cancer cell lines. The results indicated that certain derivatives led to a decrease in cell viability by over 70% at concentrations as low as 10 µM. This suggests that the target compound may possess similar or enhanced efficacy due to its unique substituents .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Compounds containing the pyrano[3,2-c]pyridine scaffold have shown promising activity against various bacterial strains. The presence of hydroxyl and dimethylamino groups appears to enhance their interaction with bacterial cell membranes.

Research Findings:
A study conducted by Suvarna et al. (2017) reported that derivatives of pyrano[3,2-c]pyridine exhibited minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL against Staphylococcus aureus and Escherichia coli. This indicates a strong potential for further development as antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory properties of similar compounds have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The presence of hydroxyl groups in the structure may contribute to this activity.

Research Evidence:
In a study evaluating the anti-inflammatory effects of related compounds, it was found that they significantly reduced the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests that the target compound may also exert similar effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features and their associated biological activities:

Structural FeatureEffect on Activity
Hydroxyl GroupEnhances antimicrobial and anti-inflammatory activity
Dimethylamino GroupIncreases solubility and bioavailability
Carbonitrile GroupPotentially enhances anticancer activity

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that derivatives of pyrano-pyridine compounds exhibit significant anticancer properties. For instance, research involving similar structures has shown that they can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
    • A specific case study demonstrated that modifications to the pyrano-pyridine structure led to enhanced potency against breast cancer cells, suggesting that the compound may serve as a lead structure for further drug development.
  • Antimicrobial Properties :
    • Compounds with similar frameworks have been evaluated for antimicrobial activity. A study highlighted that pyrano-pyridine derivatives displayed strong antibacterial effects against Gram-positive and Gram-negative bacteria . This suggests potential applications in developing new antibiotics.
  • Neuroprotective Effects :
    • The dimethylaminoethyl group in the structure may confer neuroprotective properties. Research indicates that compounds with similar functional groups can enhance cognitive function and protect against neurodegenerative diseases . This opens avenues for exploring the compound's efficacy in treating conditions like Alzheimer’s disease.

Material Science Applications

  • Fluorescent Materials :
    • The unique structural features of the compound allow it to be used in synthesizing fluorescent materials. Research has shown that incorporating pyrano-pyridine derivatives into polymer matrices enhances their optical properties, making them suitable for sensors and imaging applications .
  • Polymer Chemistry :
    • The compound can act as a monomer or crosslinking agent in polymer synthesis. Its ability to form stable bonds with other polymer chains can lead to the development of materials with tailored mechanical and thermal properties .

Case Studies

StudyFocusFindings
Study on Anticancer ActivityEvaluation of pyrano-pyridine derivativesSignificant inhibition of cancer cell proliferation; potential lead for drug development
Antimicrobial EvaluationTesting against various bacteriaDemonstrated strong antibacterial activity; implications for antibiotic development
Neuroprotective StudyEffects on cognitive functionIndicated potential benefits in neurodegenerative disease models

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains the following reactive groups:

  • Amino group (–NH₂): Participates in nucleophilic substitutions, acylation, and condensation.

  • Hydroxyphenyl group (4-hydroxyphenyl): Undergoes electrophilic aromatic substitution (EAS), O-alkylation, or oxidation.

  • Nitrile group (–CN): Susceptible to hydrolysis, reduction, or cycloaddition.

  • Dimethylaminoethyl side chain : Capable of alkylation or quaternization.

  • Keto group (5-oxo): Involved in keto-enol tautomerism or nucleophilic additions.

Acylation

The primary amino group reacts with acylating agents (e.g., acetyl chloride) to form amides. For example:

Compound+CH3COClAcetylated derivative+HCl\text{Compound} + \text{CH}_3\text{COCl} \rightarrow \text{Acetylated derivative} + \text{HCl}

Reaction typically occurs in anhydrous dichloromethane (DCM) with a base like triethylamine at 0–25°C .

Condensation with Carbonyl Compounds

The amino group forms Schiff bases with aldehydes. For instance, condensation with benzaldehyde yields:

Compound+PhCHOSchiff base+H2O\text{Compound} + \text{PhCHO} \rightarrow \text{Schiff base} + \text{H}_2\text{O}

This reaction proceeds in ethanol under reflux (78°C) with catalytic acetic acid .

Electrophilic Aromatic Substitution (EAS) on the Hydroxyphenyl Ring

The 4-hydroxyphenyl group directs electrophiles to the ortho and para positions. Notable reactions include:

Reaction Type Reagent/Conditions Product Yield Reference
Nitration HNO₃/H₂SO₄, 0–5°C4-Hydroxy-3-nitrophenyl derivative72%
Sulfonation H₂SO₄ (fuming), 50°C4-Hydroxy-3-sulfophenyl derivative65%
Halogenation Br₂/CHCl₃, RT4-Hydroxy-3-bromophenyl derivative68%

Hydrolysis

The nitrile group hydrolyzes to a carboxylic acid under acidic or basic conditions:

  • Acidic Hydrolysis :

    –CNHCl, H2O, Δ–COOH\text{–CN} \xrightarrow{\text{HCl, H}_2\text{O, Δ}} \text{–COOH}

    Yields 85–90% in 6N HCl at 100°C .

  • Basic Hydrolysis :

    –CNNaOH, H2O, Δ–COONa–COOH\text{–CN} \xrightarrow{\text{NaOH, H}_2\text{O, Δ}} \text{–COONa} \rightarrow \text{–COOH}

Reduction to Amine

Catalytic hydrogenation (H₂/Pd-C) converts –CN to –CH₂NH₂:

–CNH2/Pd-C, EtOH–CH2NH2\text{–CN} \xrightarrow{\text{H}_2/\text{Pd-C, EtOH}} \text{–CH}_2\text{NH}_2

Reported yield: 78% .

Quaternization

Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts:

–N(CH3)2+CH3I–N+(CH3)3I\text{–N(CH}_3\text{)}_2 + \text{CH}_3\text{I} \rightarrow \text{–N}^+\text{(CH}_3\text{)}_3\text{I}^-

Conducted in acetonitrile at 60°C .

Oxidation

The dimethylamino group oxidizes to a tertiary amine oxide using m-chloroperbenzoic acid (mCPBA):

–N(CH3)2mCPBA, DCM–N+(O)(CH3)2\text{–N(CH}_3\text{)}_2 \xrightarrow{\text{mCPBA, DCM}} \text{–N}^+\text{(O}^-\text{)(CH}_3\text{)}_2

Enolization and Tautomerism

The 5-oxo group enables keto-enol tautomerism in protic solvents (e.g., ethanol), stabilizing resonance structures.

Nucleophilic Addition

Grignard reagents (e.g., CH₃MgBr) add to the carbonyl carbon:

C=O+CH3MgBrC–O–MgBr–CH3H2OC–OH + CH3\text{C=O} + \text{CH}_3\text{MgBr} \rightarrow \text{C–O–MgBr–CH}_3 \xrightarrow{\text{H}_2\text{O}} \text{C–OH + CH}_3

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Reaction Conditions Application Yield Reference
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME/H₂OArylboronic acid addition82%
Sonogashira CuI, PdCl₂(PPh₃)₂, NEt₃, THFAlkyne coupling75%

Photochemical and Thermal Stability

  • Thermal Degradation : Decomposes above 250°C, forming CO₂ and NH₃.

  • Photoreactivity : UV irradiation (λ = 254 nm) induces ring-opening via cleavage of the pyran oxygen .

Biological Interactions (Relevant to Reactivity)

  • The dimethylaminoethyl group enhances binding to acetylcholine esterase (AChE) via cation-π interactions .

  • The hydroxyphenyl group undergoes metabolic glucuronidation in vivo, forming water-soluble conjugates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in substituents at positions 4 and 6 , which significantly alter physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparisons

Compound Name (Position 4 Substituent; Position 6 Substituent) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound (4-hydroxyphenyl; 2-(dimethylamino)ethyl) C₂₂H₂₅N₃O₃ 379.45 High polarity due to phenolic -OH; basic side chain enhances solubility
4-(2,4-dimethoxyphenyl); 2-(4-morpholinyl)ethyl () C₂₄H₂₈N₄O₅ 452.51 Methoxy groups reduce H-bonding; morpholine enhances rigidity
4-(4-hydroxyphenyl); 3-pyridinylmethyl () C₂₂H₁₈N₄O₂ 386.41 Pyridinylmethyl increases aromaticity; lower molecular weight
4-(2,3-dimethoxyphenyl); 3-pyridinylmethyl () C₂₄H₂₂N₄O₄ 442.46 Methoxy groups improve lipophilicity; pyridinylmethyl may affect π-π stacking
4-(2-chlorophenyl); 2-phenylethyl () C₂₄H₂₀ClN₃O 401.89 Chlorine atom introduces electronegativity; phenethyl enhances hydrophobicity
4-(2-fluorophenyl); 2-(dimethylamino)ethyl () C₂₂H₂₄FN₃O₂ 381.44 Fluorine increases metabolic stability; similar basicity to target compound
4-(4-methoxyphenyl); benzyl () C₂₃H₂₂N₄O₃ 402.45 Methoxy group balances solubility; benzyl group adds steric bulk

Key Observations:

Solubility : The target compound’s 4-hydroxyphenyl group provides higher aqueous solubility compared to methoxy or halogenated analogs (e.g., ).

Basicity: The dimethylaminoethyl side chain (pKa ~8.5) makes the target compound more basic than morpholine- or pyridinyl-containing analogs ().

Biological Interactions: Methoxy-substituted analogs () show enhanced blood-brain barrier penetration due to increased lipophilicity. Halogenated analogs () exhibit improved metabolic stability and receptor-binding affinity. Pyridinylmethyl derivatives () may engage in π-stacking with aromatic amino acids in target proteins.

Research Findings and Pharmacological Implications

  • Synthetic Yields : The target compound is synthesized in ~75–85% yield under optimized conditions (similar to ), outperforming aliphatic aldehyde-derived analogs ().
  • Thermal Stability : Melting points for analogs range from 232°C () to 275°C (), with the target compound expected to fall within this range.
  • Kinase inhibition ().

Preparation Methods

Reaction Mechanism and Conditions

  • Knoevenagel Condensation : 4-Hydroxybenzaldehyde reacts with malononitrile to form an α,β-unsaturated nitrile intermediate.
  • Michael Addition : Ethyl acetoacetate undergoes nucleophilic attack on the unsaturated nitrile, forming a pyran intermediate.
  • Cyclization : Intramolecular cyclization yields the pyrano[3,2-c]pyridine core, with malononitrile providing the amino group at position 2.

Catalytic Systems :

  • Hydrogel catalysts (e.g., basic hydrogels) in H₂O/ethanol under reflux enhance reaction efficiency and reduce byproducts.
  • InCl₃ in 50% ethanol under ultrasound irradiation accelerates the reaction to 20 minutes at 40°C.

Introduction of the 2-(Dimethylamino)ethyl Group

The dimethylaminoethyl moiety at position 6 is introduced via post-cyclization functionalization or in situ incorporation during core formation.

Mannich Reaction-Based Alkylation

  • Reagents : Formaldehyde and dimethylamine react with the secondary amine at position 6 of the pyrano[3,2-c]pyridine core.
  • Conditions : Solvent-free conditions with sodium ethoxide at 80–100°C for 2–4 hours.

Example Protocol :

  • Combine the pyrano[3,2-c]pyridine intermediate (1 mmol), dimethylamine (2.2 mmol), and formaldehyde (2.2 mmol).
  • Heat under reflux in ethanol with catalytic sodium ethoxide for 3 hours.
  • Isolate the product via filtration and recrystallize from ethanol.

Direct Incorporation via Modified β-Ketoester

  • Synthetic Route : Ethyl 3-(2-(dimethylamino)ethyl)acetoacetate replaces ethyl acetoacetate in the cyclocondensation.
  • Advantage : Avoids post-synthetic modifications but requires pre-synthesis of the modified β-ketoester.

β-Ketoester Synthesis :

  • React ethyl acetoacetate with 2-(dimethylamino)ethyl chloride in the presence of K₂CO₃.
  • Purify via vacuum distillation.

Optimization and Green Chemistry Approaches

Solvent-Free Synthesis

  • Conditions : Reactions conducted without solvents using solid sodium ethoxide reduce waste and improve atom economy.
  • Yield : Quantitative yields (98–99%) reported for analogous pyrano[3,2-c]pyridines.

Ultrasound Irradiation

  • Efficiency : Reduces reaction time from hours to minutes (e.g., 20 minutes) and enhances regioselectivity.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H/¹³C NMR : Confirm the presence of the 4-hydroxyphenyl (δ 6.8–7.3 ppm), dimethylaminoethyl (δ 2.2–2.5 ppm), and methyl groups (δ 1.3 ppm).
  • FT-IR : Peaks at 2200 cm⁻¹ (C≡N) and 1680 cm⁻¹ (C=O).

X-ray Crystallography

  • Example : Ethyl 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate (analogous structure) confirms the fused pyran-pyridine system and substituent positions.

Comparative Analysis of Synthetic Routes

Method Catalyst Time Yield Key Advantage
Hydrogel-mediated Basic hydrogel 10 h 85% Eco-friendly, reusable catalyst
Solvent-free Sodium ethoxide 3 h 98% Atom-efficient, no solvent waste
Ultrasound InCl₃ 20 min 92% Rapid, energy-efficient
Post-cyclization alkylation NaOEt 4 h 89% Flexible functionalization

Challenges and Solutions

  • Regioselectivity : Ultrasound irradiation ensures precise addition of the dimethylaminoethyl group.
  • Byproduct Formation : Hydrogel catalysts minimize side reactions via controlled basicity.

Q & A

Q. What synthetic methodologies are effective for constructing the pyrano[3,2-c]pyridine core in this compound?

The pyrano[3,2-c]pyridine scaffold is typically synthesized via multicomponent reactions (MCRs). For example, ionic liquids like [Et3NH][HSO4] catalyze MCRs of aldehydes, malononitrile, and active methylene compounds under solvent-free conditions to form pyrano-pyrazole intermediates, which can be further functionalized . Piperidine catalysis in aqueous media is another approach, as seen in the synthesis of structurally similar 6-amino-3,4-dimethyl-4-phenyl derivatives . Key parameters include reaction temperature (room temperature to reflux), solvent choice (ethanol/water mixtures), and catalyst loading (5 mol% piperidine).

Q. How can the purity and structural identity of this compound be validated?

Combined analytical techniques are critical:

  • TLC for reaction monitoring.
  • <sup>1</sup>H NMR to confirm substituent integration (e.g., dimethylaminoethyl protons at δ ~2.2–2.8 ppm) .
  • X-ray crystallography for absolute configuration determination, as demonstrated for analogs like 6-amino-3-methyl-4-phenyl derivatives .
  • Recrystallization from ethanol or DMF/ethanol mixtures to achieve >95% purity .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

Discrepancies in yields often arise from:

  • Catalyst efficiency : Ionic liquids may outperform traditional bases (e.g., piperidine) in polar aprotic solvents but require rigorous moisture control .
  • Byproduct formation : Monitor intermediates via <sup>13</sup>C NMR to detect side reactions (e.g., hydrolysis of the nitrile group).
  • Process optimization : Use COMSOL Multiphysics simulations to model heat/mass transfer in scaled reactions, reducing hotspots that degrade thermally sensitive intermediates .

Q. How do substituents (e.g., 4-hydroxyphenyl vs. 3,4,5-trimethoxyphenyl) influence the compound’s electronic and steric properties?

Comparative crystallographic studies on analogs reveal:

  • Hydrogen bonding : The 4-hydroxyphenyl group forms intramolecular O–H···N bonds, stabilizing the pyranone ring .
  • Electron-withdrawing effects : Nitrile groups at C3 enhance π-stacking in the solid state, while dimethylaminoethyl substituents increase solubility in polar solvents .
  • Steric hindrance : Bulky substituents at C6 (e.g., 2-(dimethylamino)ethyl) may reduce reactivity in subsequent functionalization steps .

Q. What computational methods predict the compound’s bioactivity against specific targets (e.g., kinases)?

  • Docking studies : Use AutoDock Vina to model interactions with ATP-binding pockets, leveraging structural data from analogs like 6-(4-bromophenyl)-pyridine-3-carbonitriles .
  • QSAR models : Correlate substituent Hammett constants (σ) with IC50 values from kinase inhibition assays. For example, electron-donating groups (e.g., 4-hydroxyphenyl) improve binding affinity in certain kinase families .

Q. How can hydrogen-bonding networks be engineered to enhance crystallinity for formulation studies?

  • Co-crystallization : Co-formers like succinic acid can stabilize the pyranone ring via O–H···O interactions, as seen in 5-acetyl-3-amino-thieno[2,3-b]pyridines .
  • Solvent screening : Ethyl acetate/hexane (20:80) mixtures promote slow crystallization, yielding larger, more stable crystals .

Methodological Recommendations

7. Experimental design for analyzing degradation pathways under physiological conditions:

  • Forced degradation studies : Expose the compound to pH 1–13 buffers (37°C, 72 hrs) and analyze via LC-MS to identify hydrolytic products (e.g., carboxylic acid derivatives from nitrile hydrolysis) .
  • Accelerated stability testing : Use Arrhenius modeling to predict shelf life at 25°C based on degradation kinetics at 40–60°C .

8. Resolving spectral overlaps in <sup>1</sup>H NMR characterization:

  • 2D NMR (COSY, HSQC) : Differentiate overlapping signals from the pyranone ring (δ 5.0–6.0 ppm) and aromatic protons .
  • Deuterium exchange : Identify labile protons (e.g., NH2) by comparing spectra in D2O and DMSO-<i>d</i>6.

Data Contradiction Analysis

9. Conflicting reports on catalytic efficiency of ionic liquids vs. piperidine:

  • Root cause : Ionic liquids ([Et3NH][HSO4]) may deactivate in the presence of moisture, reducing yield reproducibility . Piperidine, while less sensitive to humidity, requires higher temperatures (reflux), risking decomposition of heat-labile substituents .
  • Resolution : Conduct reactions under controlled atmospheres (N2) and compare yields using Design of Experiments (DoE) to isolate moisture/temperature effects .

Future Directions

10. Integrating AI for reaction optimization:

  • Autonomous labs : Use reinforcement learning to iteratively adjust reaction parameters (e.g., solvent ratios, catalyst loading) based on real-time HPLC data .
  • Predictive modeling : Train neural networks on existing pyrano-pyridine synthesis datasets to propose novel routes for introducing the dimethylaminoethyl side chain .

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